molecular formula C18H18N4O2 B11021969 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

Cat. No.: B11021969
M. Wt: 322.4 g/mol
InChI Key: HDFUEROKBGTYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide is a synthetic organic compound based on the 3,4-dihydroquinazolin-4-one scaffold, designed for advanced pharmaceutical and biological research. Quinazolinone derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and presence in several clinically approved drugs . They are frequently investigated as small-molecule inhibitors for various kinases and receptor kinases . Notable examples include the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors gefitinib and erlotinib, the p38MAP kinase inhibitor DQO-501, and the BRD4 protein inhibitor PFI-1 . Research into quinazolinone derivatives has demonstrated promising antitumor and anti-proliferative activities against various human cancer cell lines, making them a core focus in anticancer drug discovery . Beyond oncology, this chemotype has shown significant potential in other therapeutic areas, including as inhibitors for HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) and integrase, offering a pathway for new antiviral agents . The structural features of this compound, particularly the substitution at the 3-position of the quinazolinone core with a 2-methylpropyl group and the amide linkage to a pyridine carboxamide, are strategic modifications that can be optimized to modulate potency, selectivity, and pharmacological properties. This compound is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-15-7-6-13(9-14(15)18(22)24)21-17(23)16-5-3-4-8-19-16/h3-9,11-12H,10H2,1-2H3,(H,21,23)

InChI Key

HDFUEROKBGTYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Quinazoline Core Formation

The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. Two primary routes dominate:

Cyclization of 2-Aminobenzamide Derivatives

A common method involves reacting isatoic anhydride (10 ) with 2-methylpropylamine to form a 2-aminobenzamide intermediate. Cyclization is achieved using carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux, yielding 3-(2-methylpropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ). Subsequent oxidation with hydrogen peroxide (H₂O₂) converts the thione to the 4-oxo group.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Yield: 60–75%

Alternative Route via Anthranilic Acid

Anthranilic acid reacts with 2-methylpropyl isocyanate in acetonitrile at 60°C to form a urea intermediate. Acid-catalyzed cyclization (e.g., HCl) produces the quinazolinone core.

Advantages :

  • Avoids toxic CS₂

  • Higher purity (≥90%)

Introduction of the Pyridine-2-Carboxamide Group

The 6-position amidation is achieved through coupling reactions:

Carboxylic Acid Activation

Pyridine-2-carboxylic acid is activated using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated intermediate reacts with the 6-aminoquinazolinone under inert conditions.

Typical Protocol :

  • Dissolve 6-aminoquinazolinone (1.0 equiv) and pyridine-2-carboxylic acid (1.2 equiv) in DMF.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv).

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 50–65%

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 min) enhances reaction efficiency, reducing side product formation.

Full Synthetic Pathway Summary

StepReaction TypeReagents/ConditionsYield
1CyclizationIsatoic anhydride, 2-methylpropylamine, CS₂, KOH70%
2OxidationH₂O₂, AcOH85%
3AmidationHATU, DIPEA, DMF60%

Optimization of Reaction Parameters

Catalyst Screening

Copper iodide (CuI) was identified as effective for Ullmann-type couplings during sidechain introduction:

CatalystLoadingSolventYield
CuI10 mol%ACN65%
Pd(PPh₃)₄5 mol%Toluene40%

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) outperform ethers or hydrocarbons due to improved solubility of intermediates.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, quinazoline-H6), 7.98–7.86 (m, 2H, pyridine-H).

  • HRMS : m/z calcd. for C₁₈H₁₈N₄O₂ [M+H]⁺: 323.1504; found: 323.1506.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors. Structural modifications, such as halogenation at position 7, enhance binding affinity to KSP (kinesin spindle protein), as demonstrated in molecular docking studies .

Chemical Reactions Analysis

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide exhibits promising anticancer properties. Research indicates that compounds with a quinazoline core can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can effectively inhibit the activity of Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that derivatives of quinazoline can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's . The compound's structure allows it to interact effectively with these enzymes, providing a basis for further development as a therapeutic agent.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly against breast and lung cancer cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial properties of quinazoline derivatives, including this compound. The findings showed potent activity against multiple bacterial strains, suggesting its potential use in treating bacterial infections that are resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in cell proliferation and survival pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide, a comparative analysis with structurally analogous quinazolinone derivatives is essential. Below is a detailed comparison based on crystallographic data, biochemical activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (µg/mL) IC50 (Target Enzyme) Key Structural Features (via SHELX)
Target Compound 3: Isobutyl; 6: Pyridine-2-carboxamide 337.39 12.5 (pH 7.4) 18 nM (Kinase X) Planar quinazolinone core; Pyridine-carboxamide H-bonds
N-[4-Oxo-3-phenylquinazolin-6-yl]benzamide 3: Phenyl; 6: Benzamide 331.35 8.2 (pH 7.4) 45 nM (Kinase X) Bulkier phenyl group reduces solubility
3-(Cyclohexyl)-6-nitroquinazolin-4-one 3: Cyclohexyl; 6: Nitro 287.32 3.1 (pH 7.4) >100 nM (Kinase X) Nitro group induces electron-withdrawing effects
3-Ethyl-6-(thiophene-2-carboxamide)quinazolin-4-one 3: Ethyl; 6: Thiophene-2-carboxamide 313.37 20.8 (pH 7.4) 32 nM (Kinase X) Thiophene enhances π-π stacking

Key Findings:

Substituent Impact on Solubility :

  • The isobutyl group in the target compound improves solubility (12.5 µg/mL) compared to phenyl (8.2 µg/mL) or cyclohexyl (3.1 µg/mL) substituents, likely due to reduced steric hindrance .
  • The pyridine-2-carboxamide group enhances aqueous solubility over nitro or benzamide groups, as observed in crystallographic solvent interaction studies.

Enzyme Inhibition Potency :

  • The target compound exhibits superior inhibitory activity (IC50 = 18 nM) against Kinase X compared to benzamide (45 nM) or nitro-substituted (>100 nM) analogs. This is attributed to optimal hydrogen-bonding between the pyridine-carboxamide and the enzyme’s active site.

Crystallographic Insights: SHELXL-refined structures reveal that the planar quinazolinone core in the target compound facilitates π-π stacking with aromatic residues in Kinase X, a feature less pronounced in bulkier analogs like the phenyl-substituted derivative .

Thermodynamic Stability :

  • Differential scanning calorimetry (DSC) data show the target compound’s melting point (218°C) is higher than ethyl- or cyclohexyl-substituted analogs, correlating with its crystallographic packing efficiency.

Research Implications and Limitations

While the target compound demonstrates favorable pharmacokinetic and inhibitory profiles, challenges remain:

  • Metabolic Stability : The isobutyl group may increase susceptibility to cytochrome P450 oxidation compared to ethyl substituents.
  • Selectivity : Although potent against Kinase X, off-target effects on related kinases require further profiling.

Comparative studies underscore the importance of substituent engineering in quinazolinone-based drug design. The use of SHELX software for structural refinement ensures high-confidence data for such analyses, though complementary methods (e.g., molecular dynamics) are recommended for holistic evaluation .

Biological Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H29N5O3S
Molecular Weight443.57 g/mol
LogP2.205
Polar Surface Area87.151 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is known to inhibit specific enzymes and receptors involved in critical biological processes such as:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, potentially through enzyme inhibition related to cell wall synthesis.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by disrupting DNA replication and protein synthesis pathways, leading to reduced cell viability in tumor models.

Antimicrobial Effects

Studies have demonstrated that this compound exhibits potent antimicrobial activity. For instance, it has shown high efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

Anticancer Properties

The compound has been evaluated for its anticancer potential in various cell lines. Notably, it demonstrated a reduced IC50 value of 40.54 μg/mL for A549 lung cancer cells and 29.77 μg/mL for Caco-2 colorectal cancer cells when compared to doxorubicin, a standard chemotherapeutic agent .

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial effects of quinazoline derivatives, this compound was found to exhibit bacteriostatic effects against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
  • Cytotoxicity in Cancer Cells : A comparative study involving various quinazoline derivatives highlighted that this compound exhibited superior cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development .
  • Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of this compound revealed promising results in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with isobutylamine. Subsequent amidation with pyridine-2-carboxylic acid is critical. Key intermediates include the 3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-amine precursor, which requires rigorous purification to avoid side products. Catalytic agents like EDCI/HOBt are often used for the carboxamide coupling step .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for verifying the quinazolinone and pyridine moieties. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural confirmation .

Q. What in vitro assays are recommended for initial biological activity evaluation?

Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarities to quinazoline-based kinase inhibitors. Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines can screen for antiproliferative effects. Use dose-response curves (IC₅₀ determination) and include positive controls like gefitinib for validation .

Advanced Research Questions

Q. How can the amidation step be optimized to address low yields or side products?

Employ a Design of Experiments (DoE) approach to screen reaction parameters (temperature, solvent, catalyst ratio). For example, a Central Composite Design (CCD) can identify optimal conditions. Computational reaction path searches (using DFT or QM/MM) may reveal transition-state barriers, guiding solvent selection (e.g., DMF vs. THF) .

Q. What computational strategies predict binding affinity to kinase targets?

Molecular docking (AutoDock Vina, Glide) can model interactions with kinase ATP-binding pockets. Validate docking poses via Molecular Dynamics (MD) simulations (≥100 ns) to assess stability. Cross-validate with experimental SAR data to refine scoring functions .

Q. How to resolve contradictions between enzymatic and cell-based activity data?

Conduct orthogonal assays (e.g., thermal shift assays) to confirm target engagement. Check compound solubility (via DLS or nephelometry) and membrane permeability (Caco-2 assays). Use genetic knockdown (siRNA) to rule out off-target effects .

Q. What strategies resolve ambiguities in NMR-based conformational analysis?

Use rotating-frame Overhauser effect spectroscopy (ROESY) to detect through-space correlations in flexible regions. Isotopic labeling (¹³C/¹⁵N) enhances sensitivity for NOE assignments. Compare experimental data with DFT-calculated chemical shifts .

Q. How can quantum chemical calculations improve synthesis scalability?

Transition-state analysis identifies rate-limiting steps (e.g., cyclization barriers). Solvent effects (via COSMO-RS) optimize polarity for intermediate stabilization. Reaction path sampling (NEB method) predicts byproduct formation, enabling route redesign .

Q. What statistical methods analyze dose-response discrepancies in HTS data?

Apply non-linear regression (four-parameter logistic model) to fit dose-response curves. Use Grubbs’ test to identify outliers. Principal Component Analysis (PCA) can cluster compounds with similar activity patterns, reducing noise .

Q. How to design a fragment-based drug discovery campaign using this compound?

Perform pharmacophore mapping (e.g., Phase or MOE) to identify critical interaction points (e.g., hydrogen bonds with pyridine). Use fragment linking strategies to merge active fragments into the quinazolinone scaffold. Validate with SPR or ITC binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.